molecular formula C6H7F3N2 B1316436 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 79080-31-2

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1316436
Key on ui cas rn: 79080-31-2
M. Wt: 164.13 g/mol
InChI Key: LGTRXZPAYGKNLP-UHFFFAOYSA-N
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Patent
US05272128

Procedure details

To a solution 25.0 grams of 1,1,1,-trifluoro-2,4-pentanedione in 150 ml of ethanol (anhydrous, 5% methanol) at 10 C. was added dropwise over 35 minutes a solution 8.3 grams of methyl hydrazine in 25 ml of ethanol. The reaction temperature did not exceed 20 C. After an additional 30 minutes of stirring, the cooling bath was removed and the reaction was allowed to stir for one hour. Then five ml of glacial acetic acid was added and the reaction was refluxed for four hours. The reaction was then concentrated under reduced pressure and 100 ml of toluene was added to help azeotrope the residual acetic acid during a second concentration under reduced pressure. High vacuum was pulled on the sample for one hour at 50 C. to yield 25.3 g of the desired product as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3](=O)[CH2:4][C:5](=O)[CH3:6].[CH3:11][NH:12][NH2:13]>C(O)C>[CH3:11][N:12]1[C:5]([CH3:6])=[CH:4][C:3]([C:2]([F:10])([F:9])[F:1])=[N:13]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(C(CC(C)=O)=O)(F)F
Step Two
Name
methyl hydrazine
Quantity
8.3 g
Type
reactant
Smiles
CNN
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After an additional 30 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
to stir for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Then five ml of glacial acetic acid was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for four hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure and 100 ml of toluene
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
during a second concentration under reduced pressure
WAIT
Type
WAIT
Details
High vacuum was pulled on the sample for one hour at 50 C
Duration
1 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=C(C=C1C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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